molecular formula C11H19NO9 B13843875 N-Acetyl-D-[1,2,3-13C3]neuraminic Acid

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid

Cat. No.: B13843875
M. Wt: 312.25 g/mol
InChI Key: SQVRNKJHWKZAKO-SQPNWFALSA-N
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Description

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is a useful research compound. Its molecular formula is C11H19NO9 and its molecular weight is 312.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO9

Molecular Weight

312.25 g/mol

IUPAC Name

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4-13C3)oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,5+1,11+1

InChI Key

SQVRNKJHWKZAKO-SQPNWFALSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](O[13C]([13CH2][13C@@H]1O)(C(=O)O)O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

Conceptualization Within the Sialic Acid Family of Glycans

Sialic acids are a diverse family of over 50 members of nine-carbon acidic monosaccharides. nih.govresearchgate.net They typically occupy the outermost, terminal positions on the glycan chains of glycoproteins and glycolipids on cell surfaces. nih.govnih.gov This terminal positioning makes them critical mediators of a vast array of physiological and pathological processes, including cell-cell recognition, cell adhesion, signaling, and interactions with pathogens like viruses and bacteria. nih.govnih.gov

The most prevalent and foundational member of this family is N-acetylneuraminic acid (Neu5Ac). nih.govnih.gov N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is, therefore, understood as an isotopically enriched analog of this key biological molecule. sigmaaldrich.com It retains the essential biochemical properties of its natural counterpart, allowing it to be processed and incorporated by cellular machinery in the same manner, while its isotopic signature allows it to be distinguished and tracked for research purposes. nih.govnih.gov

The Significance of Isotopic Enrichment 13c for Biochemical Research

Isotopic enrichment, or labeling, is a fundamental technique in biochemical research that involves replacing an atom in a molecule with one of its isotopes. Carbon-13 (13C) is a stable, non-radioactive isotope of carbon that accounts for about 1.1% of all natural carbon. wikipedia.org Enriching a molecule with 13C provides a safe and effective way to follow its journey through a biological system. wikipedia.orgresearchgate.net

The significance of using 13C-labeled compounds like N-Acetyl-D-[1,2,3-13C3]neuraminic Acid stems from the unique physical properties of the 13C nucleus. Unlike the most common carbon isotope (12C), 13C possesses a nuclear spin, which makes it detectable by NMR spectroscopy. wikipedia.org This allows researchers to:

Trace Metabolic Pathways: By introducing the 13C-labeled compound to cells or organisms, scientists can track its conversion and incorporation into various other molecules, providing a dynamic map of metabolic fluxes and biosynthetic pathways. wikipedia.orgnih.gov

Determine Molecular Structure and Conformation: NMR techniques can exploit the 13C label to gain detailed, atom-level information about the three-dimensional structure and dynamics of the molecule and its interactions with binding partners, such as proteins. lsu.eduelsevierpure.comuea.ac.uk

Enhance Analytical Sensitivity and Specificity: The specific labeling at the C1, C2, and C3 positions is particularly advantageous for certain advanced NMR experiments. nih.gov These experiments can be designed to selectively detect only the labeled molecules, filtering out the overwhelming signals from the vast number of unlabeled molecules in a biological sample, thereby increasing sensitivity and clarity. nih.govacs.org

Perform Quantitative Analysis: 13C-labeled compounds can serve as internal standards in mass spectrometry and NMR for the precise quantification of their unlabeled counterparts in complex mixtures. sigmaaldrich.comwikipedia.org

Overview of Academic Research Applications of N Acetyl D 1,2,3 13c3 Neuraminic Acid

Chemoenzymatic Synthetic Routes for Isotope-Labeled Neuraminic Acids

Chemoenzymatic synthesis has emerged as a highly effective approach for the preparation of complex carbohydrates, including isotopically labeled sialic acids. This strategy advantageously combines the precision of enzymatic catalysis with the versatility of chemical synthesis to achieve high stereo- and regioselectivity.

Specific Isotopic Labeling at C1, C2, and C3 Positions

The specific incorporation of 13C isotopes at the C1, C2, and C3 positions of N-acetyl-D-neuraminic acid is central to its utility in NMR-based studies. A prominent chemoenzymatic route to achieve this labeling pattern involves the use of N-acetyl-D-neuraminic acid aldolase (B8822740) (NAL). This enzyme catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) with pyruvate (B1213749) to form Neu5Ac. By employing a specifically labeled pyruvate precursor, the isotopic labels can be precisely introduced into the resulting sialic acid.

A multi-step synthesis has been described for producing 13C- acs.orgresearchgate.netresearchgate.netnih.govnih.gov-NeuAc, which includes labeling at the desired C1, C2, and C3 positions. nih.gov The key enzymatic step in this pathway is the reaction of N-13C- acs.orgresearchgate.net-acetyl-mannosamine (13C-ManNAc) with 13C-pyruvate, catalyzed by NeuAc aldolase. nih.gov The use of [1,2,3-13C3]pyruvic acid as the precursor directly results in the incorporation of the three carbon isotopes at the corresponding C1, C2, and C3 positions of the N-acetyl-D-neuraminic acid backbone.

Aqueous solutions of N-acetyl-neuraminic acid labeled with 13C at C1, C2, and/or C3 have been analyzed by 13C NMR spectroscopy to detect and quantify the different forms present at varying pH levels. nd.edunih.gov These studies have substantiated the presence of not only the common pyranose forms but also acyclic keto, keto hydrate, and enol forms. nd.edunih.gov

Precursor Design and Derivatization for Enhanced Yields

To enhance yields, researchers have focused on optimizing the synthesis of these precursors. For instance, the synthesis of 13C-ManNAc can be achieved by reacting D-mannosamine with N-13C- acs.orgresearchgate.net-acetoxy-succinimide, which is in turn produced from N-hydroxysuccinimide and 13C-acetyl chloride. nih.gov The availability of highly enriched 13C-pyruvate is also critical.

Furthermore, reaction conditions for the enzymatic condensation are optimized to drive the equilibrium towards the formation of N-acetyl-D-neuraminic acid. In the case of NAL-catalyzed reactions, using a molar excess of pyruvate over N-acetyl-D-mannosamine has been shown to significantly improve product yields. nih.gov For example, a five-fold excess of pyruvate has resulted in a 90.2% yield of Neu5Ac. nih.gov

Biotechnological and Enzymatic Production Systems

Biotechnological approaches, including whole-cell biocatalysis and the use of optimized enzyme cascades, offer sustainable and efficient alternatives to purely chemical or chemoenzymatic methods for producing this compound.

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms, such as genetically engineered Escherichia coli, to produce valuable compounds. davidschlachter.com This approach can be adapted for the production of isotopically labeled sialic acids by culturing the engineered cells in a medium containing the 13C-labeled precursors.

For the production of N-acetyl-D-neuraminic acid, E. coli strains can be engineered to overexpress key enzymes like N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetyl-D-neuraminic acid lyase (NAL). nih.gov In such a system, N-acetyl-D-glucosamine (GlcNAc) and pyruvate are converted to Neu5Ac. To produce the 13C3-labeled variant, the culture medium would be supplemented with [1,2,3-13C3]pyruvate. A significant advantage of this whole-cell approach is the in-situ generation of any necessary cofactors, such as ATP, which can be expensive to add to in vitro enzymatic systems. nih.gov For example, a process using recombinant E. coli cells expressing genes for an AGE from Anabaena sp. CH1 and NeuAc lyase from E. coli NovaBlue achieved a maximal productivity of 10.2 g/L/h of NeuAc. nih.gov

Another innovative whole-cell approach involves the display of enzymes on the surface of microbial spores. For instance, Neu5Ac aldolase has been successfully displayed on the surface of Bacillus subtilis spores. nih.gov This system combines the benefits of enzyme immobilization with the ease of using whole cells, leading to a high concentration (54.7 g/L) and yield (90.2%) of Neu5Ac. nih.gov This method could be readily adapted for the synthesis of this compound by using labeled pyruvate in the reaction mixture.

Optimization of Enzyme Cascades for Efficient Isotopic Incorporation

Multi-enzyme cascades in a one-pot setting are powerful for synthesizing complex molecules from simple, inexpensive starting materials. For the production of sialylated compounds, these cascades often involve the in situ generation of N-acetyl-D-neuraminic acid and its subsequent activation to a sugar nucleotide donor, CMP-sialic acid.

An example of such a cascade for the synthesis of 3'-sialyllactose (B164678) involves the conversion of N-acetyl-D-mannosamine and pyruvate to Neu5Ac by NAL, followed by the activation of Neu5Ac to CMP-Neu5Ac by CMP-sialic acid synthetase (CSS), and finally the transfer of the sialic acid moiety to lactose (B1674315) by an α2,3-sialyltransferase. nih.gov To achieve efficient isotopic incorporation for the synthesis of this compound, the initial step would utilize [1,2,3-13C3]pyruvate.

The optimization of such cascades involves several factors, including the relative activities of the enzymes, substrate concentrations, and reaction conditions. Mathematical modeling can be a valuable tool to guide the optimization process, minimizing the total enzyme loading while maximizing product yield and productivity. nih.gov For instance, a modeling-guided approach for 3'-sialyllactose synthesis led to a significant reduction in the total protein required while achieving high yields. nih.gov

Regio- and Stereoselective Synthesis of Labeled Sialic Acid Analogs

The synthesis of analogs of this compound with modifications at other positions of the sugar ring is crucial for probing the specific interactions of sialic acids in biological systems. Achieving high regio- and stereoselectivity in these syntheses is a significant chemical challenge.

Chemical methods for stereoselective α-sialylation are essential for constructing complex sialoglycans. nih.gov The inherent difficulty in controlling the stereochemistry at the anomeric center (C2) of sialic acid arises from the lack of a stereodirecting group at the C3 position and the presence of an electron-withdrawing carboxyl group at the anomeric position. nih.gov Various strategies have been developed to overcome these challenges, including the use of specific protecting groups and activating agents.

For instance, the use of a thiophenyl group as a stereocontrolling auxiliary on the sialic acid donor has been shown to promote the formation of the desired α-glycosidic linkage. nih.gov This approach has been successfully applied to the synthesis of sialic acid-containing glycopeptide fragments. nih.gov Such methods can be adapted for the synthesis of labeled sialic acid analogs by starting with this compound and applying the appropriate protecting group and glycosylation chemistry.

Furthermore, chemoenzymatic methods have been developed for the synthesis of analogs such as 9-N-acetylated gangliosides. These methods often involve the enzymatic synthesis of a modified sialic acid precursor followed by its incorporation into a larger glycan structure. escholarship.org

Preparation of Cytidine (B196190) 5′-Monophospho-N-Acetyl-D-[1,2,3-13C3]neuraminic Acid (CMP-13C-NeuAc)

The synthesis of Cytidine 5′-Monophospho-N-Acetyl-D-[1,2,3-13C3]neuraminic Acid (CMP-13C-NeuAc) is a critical step in the preparation of isotopically labeled glycoconjugates for advanced analytical studies, such as nuclear magnetic resonance (NMR) spectroscopy. nih.gov This activated sugar nucleotide serves as a donor substrate for sialyltransferases, enabling the enzymatic introduction of a 13C-labeled sialic acid moiety onto glycan chains. nih.govsussex-research.com The primary and most efficient method for preparing CMP-13C-NeuAc is through a chemoenzymatic approach that utilizes the enzyme CMP-sialic acid synthetase (EC 2.7.7.43). researchgate.netmdpi.com

This enzymatic reaction involves the condensation of this compound with cytidine-5'-triphosphate (B129977) (CTP). nih.govmdpi.com The CMP-sialic acid synthetase catalyzes the formation of a phosphodiester bond between the anomeric hydroxyl group of the labeled neuraminic acid and the α-phosphate of CTP, with the concomitant release of pyrophosphate (PPi). mdpi.comoup.com To drive the reaction equilibrium towards the synthesis of the product, inorganic pyrophosphatase is often included in the reaction mixture to hydrolyze the released pyrophosphate into two molecules of inorganic phosphate (B84403) (Pi). oup.comnih.gov

The enzyme CMP-sialic acid synthetase, particularly from bacterial sources such as Neisseria meningitidis, has been shown to be highly effective for this synthesis due to its high expression levels and substrate flexibility. researchgate.netnih.govnih.gov This allows for the efficient conversion of the isotopically labeled precursor into the desired activated sugar nucleotide. researchgate.net The reaction is typically carried out in a buffered aqueous solution at a controlled pH, often around 8.0, and requires the presence of a divalent cation, such as magnesium chloride (MgCl2), as a cofactor for the enzyme. oup.com

The progress and completion of the reaction can be monitored using techniques like 31P NMR, which allows for the direct observation of the consumption of CTP and the formation of CMP-13C-NeuAc. oup.com Following the enzymatic synthesis, the desired product can be used directly in subsequent sialylation reactions or purified for storage and later use. oup.com

Table 1: Key Components and Conditions for the Enzymatic Synthesis of CMP-13C-NeuAc

ComponentRoleTypical Conditions/Notes
This compoundSubstrateThe isotopically labeled precursor.
Cytidine-5'-triphosphate (CTP)SubstrateProvides the cytidine monophosphate moiety and the energy for the reaction. mdpi.com
CMP-sialic acid synthetaseBiocatalystEnzyme that catalyzes the condensation reaction. Recombinant forms from Neisseria meningitidis are commonly used. researchgate.netnih.gov
Inorganic PyrophosphataseAuxiliary EnzymeHydrolyzes pyrophosphate to shift the reaction equilibrium towards product formation. oup.com
Magnesium Chloride (MgCl2)CofactorDivalent cation required for enzyme activity. oup.com
Buffer (e.g., Tris-HCl)Solvent/pH controlMaintains an optimal pH for the enzymatic reaction, typically around 8.0-8.8. oup.com
TemperatureReaction ConditionTypically maintained at 37°C for optimal enzyme activity. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

The use of this compound has been instrumental in advancing our understanding of the behavior of this crucial sialic acid in solution.

Elucidation of Solution Tautomeric Equilibria: Keto, Keto Hydrate, and Enol Forms

In aqueous solutions, N-acetylneuraminic acid exists as a dynamic equilibrium of several tautomeric forms. researchgate.net While the α- and β-pyranose forms are predominant, the acyclic keto, keto hydrate (gem-diol), and enol forms are also present, albeit in much lower concentrations. researchgate.netnih.gov The incorporation of 13C labels at C1, C2, and C3 significantly enhances the NMR signals of these low-abundance species, allowing for their definitive identification and characterization. nih.gov

At a p²H of 8.0, studies have shown rapid deuterium (B1214612) incorporation from D₂O at the H3 axial position of the pyranose forms, followed by slower exchange at the H3 equatorial position. researchgate.netnih.gov This observation suggests the involvement of the acyclic keto form in the exchange process, which must adopt a pseudo-cyclic conformation to account for the observed selectivity. nih.gov

Application of 13C NMR for Quantification of Acyclic Forms

The enhanced signal-to-noise ratio afforded by 13C labeling enables the precise quantification of the different acyclic forms of Neu5Ac in solution. nih.gov Through detailed 13C NMR spectroscopy, the relative concentrations of the keto, keto hydrate, and enol forms can be determined under varying pH conditions. nih.gov

For instance, at a pH of 2, the approximate distribution of the different forms has been reported as follows:

Tautomeric FormPercentage at pH 2
α-pyranose5.8%
β-pyranose91.2%
Keto0.7%
Enol0.5%
Keto Hydrate1.9%

This table presents the approximate percentages of the different tautomeric forms of N-acetylneuraminic acid in an aqueous solution at pH 2, as determined by 13C NMR spectroscopy of isotopically labeled samples. researchgate.net

The C2 signal of the keto form is typically observed around 198 ppm, while the enol forms give rise to signals for the labeled carbons at approximately 143 ppm and 120 ppm. nih.gov The keto hydrate is identified by a C2 signal at about 94 ppm. researchgate.netnih.gov

Multi-dimensional NMR Spectroscopy (e.g., HSQC, HMBC) for Definitive Assignments

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the unambiguous assignment of proton and carbon signals, especially in complex mixtures of tautomers.

HSQC experiments establish direct, one-bond correlations between protons and their attached carbons. columbia.edu This is invaluable for assigning the signals of the labeled C1, C2, and C3 carbons to their corresponding protons in the different isomeric forms of this compound.

HMBC experiments reveal longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This information is critical for piecing together the carbon skeleton and confirming the connectivity within each tautomer, thereby providing definitive structural assignments.

The combination of these techniques allows for a comprehensive mapping of the chemical environment of each nucleus within the molecule.

Investigating Intramolecular Interactions and Conformations of Labeled Sialic Acids

The precise measurement of coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs) in 13C-labeled Neu5Ac provides deep insights into its conformational preferences and intramolecular interactions. The strategic placement of the 13C labels enhances the accuracy of these measurements.

Solvent deuterium exchange studies on [1,2,3-¹³C₃]Neu5Ac have provided evidence for the acyclic keto form adopting a pseudo-cyclic conformation in solution, which accounts for the selective exchange of protons at the C3 position. nih.gov Furthermore, weak but reproducible 13C signals have been observed that may arise from products of lactonization or intermolecular esterification, highlighting the complex reactivity of sialic acids in aqueous environments. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Spectroscopic Parameters

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental NMR data. By modeling the various tautomers and conformers of N-acetylneuraminic acid, DFT can be used to predict NMR spectroscopic parameters such as chemical shifts and coupling constants. researchgate.netnih.gov

These theoretical calculations have been employed to investigate the influence of the enol and hydrate structures on the J(CH) and J(CC) coupling constants involving the C2 and C3 atoms. researchgate.net For instance, solvated DFT calculations have shown that the ²J(C2,H3) coupling in cis and trans enols has a similar magnitude but opposite sign, suggesting this parameter could be used to distinguish between different enol configurations. researchgate.net The agreement between calculated and experimental values serves to validate the structural and conformational assignments made from the NMR data.

Computational Modeling of Conformational Preferences in Aqueous Solutions

Computational modeling serves as a powerful tool to complement experimental data, providing a dynamic and energetic perspective on the conformational landscape of this compound in aqueous solutions. These theoretical approaches allow for the characterization of transient structures and the quantification of energy differences between various conformational states, which can be challenging to observe directly through experimental means alone.

Advanced computational methods, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT), have been employed to investigate the behavior of N-acetylneuraminic acid (Neu5Ac), the non-isotopically labeled parent compound. tandfonline.comresearchgate.net The insights from these studies are directly applicable to the 13C-labeled isotopologue as the isotopic substitution does not significantly alter the molecule's conformational energetics.

One of the key areas of investigation has been the conformational free energy surface of α-N-acetylneuraminic acid. nih.govacs.org These studies reveal a significant influence of the solvent environment on the molecule's preferred shape. nih.gov In a vacuum, calculations show that multiple conformations, including the 2C5 chair and various boat/skew-boat forms (such as B3,6/2S6 and OS3), are almost equally populated. nih.govresearchgate.net The B3,6/2S6 structure, for instance, is stabilized in the gas phase by a strong ionic hydrogen bond between the amide N-H group and the carboxylic group. nih.govacs.org

However, in an aqueous environment that mimics physiological conditions, the conformational landscape shifts dramatically. acs.orgresearchgate.net The presence of explicit water molecules disrupts the intramolecular hydrogen bonds that stabilize certain conformers in a vacuum. nih.gov Computational models consistently predict that the 2C5 chair conformation becomes the most stable and predominantly populated form in water, a finding that aligns with experimental NMR data. tandfonline.comnih.govacs.org The significant influence of the environment highlights how interactions with water molecules are critical in determining the molecule's structural preferences. nih.gov

Table 1: Calculated Conformational Populations of α-N-acetylneuraminic Acid in Different Environments

Conformation Environment Relative Population Stabilizing Factors
2C5 Chair Vacuum Equivalently Populated General stability
B3,6/2S6 Boat/Skew-Boat Vacuum Equivalently Populated Intramolecular ionic hydrogen bond (N-H to carboxylate) nih.govacs.org
OS3 Boat/Skew-Boat Vacuum Equivalently Populated -
2C5 Chair Aqueous Solution Predominantly Stable Favorable solvation and disruption of internal H-bonds nih.govacs.org

Furthermore, computational studies have quantified the energetic cost for the molecule to adopt conformations other than its low-energy state in solution. nih.gov This is particularly relevant for understanding how this compound interacts with biological receptors, such as viral neuraminidases, which often bind to a higher-energy, distorted conformation of the sugar ring. researchgate.net Metadynamics calculations have been used to determine the free energy penalty required to transition from the stable 2C5 chair to the boat/skew-boat conformations (e.g., 4S2 or 4,OB/OS3) that are often observed in enzyme active sites. nih.govacs.org These energy penalties represent the energy the enzyme must overcome to bind its substrate, providing critical insights for inhibitor design. nih.govacs.org

Table 2: Calculated Free Energy Penalties for Conformational Changes of α-N-acetylneuraminic Acid in Aqueous Solution

Target Conformation Free Energy Penalty (kJ/mol) relative to 2C5 Biological Relevance
4,OB/OS3 10.2 ± 2.0 nih.govacs.orgresearchgate.net Conformation often bound by enzymes researchgate.net

In addition to the pyranose ring conformations, DFT calculations have also been utilized to study the minor acyclic forms of N-acetylneuraminic acid that exist in equilibrium in aqueous solution, such as the keto, keto hydrate, and enol forms. nih.gov These studies help to interpret subtle signals in 13C NMR spectra and provide a more complete picture of the dynamic equilibrium of the molecule in water. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
N-acetylneuraminic acid (Neu5Ac)

Advanced Analytical Quantification and Characterization Techniques Employing N Acetyl D 1,2,3 13c3 Neuraminic Acid

Isotope Dilution Mass Spectrometry (IDMS) for Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, allows for the correction of both sample preparation losses and matrix effects during analysis. N-Acetyl-D-[1,2,3-13C3]neuraminic Acid, with its three 13C atoms, serves as an ideal internal standard for the quantification of N-acetylneuraminic acid (Neu5Ac).

This compound is extensively used as an internal standard for the accurate quantification of free and total sialic acid in a variety of biological samples, including urine, plasma, and cell culture systems. nih.govresearchgate.netnih.govnih.gov Its application is crucial for diagnosing and monitoring metabolic disorders related to sialic acid metabolism. nih.govnih.gov The internal standard is added to the biological sample at the beginning of the sample preparation process, ensuring that it undergoes the same extraction, derivatization, and analysis steps as the endogenous analyte. This co-processing allows for the correction of any variations that may occur during the analytical workflow, leading to highly reliable and reproducible results. For instance, in the analysis of urinary free and total sialic acid, 13C3-sialic acid is added to urine samples before filtration and hydrolysis, respectively. nih.govresearchgate.net Similarly, in plasma analysis, this internal standard is utilized to ensure accuracy in the measurement of free sialic acid. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing this compound as an internal standard have been developed and rigorously validated for the quantification of sialic acids. nih.govresearchgate.netnih.gov These methods offer high sensitivity and specificity, allowing for the detection and quantification of sialic acids at low concentrations in complex biological fluids. nih.govnih.gov

In a typical LC-MS/MS method, the separation of sialic acid from other components in the sample is achieved using liquid chromatography, followed by detection using tandem mass spectrometry. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Neu5Ac) and the internal standard (13C3-Neu5Ac). For example, in negative electrospray ionization mode, the transition for Neu5Ac is often m/z 308.2 → 87.0, while for the 13C3-labeled internal standard, it is m/z 311.2 → 90.0. nih.govresearchgate.net In positive ionization mode, after derivatization, the transitions monitored can be m/z 366 → 330 for Neu5Ac and m/z 369 → 333 for the internal standard. nih.gov

The validation of these methods typically includes the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The data below summarizes the validation parameters from a study quantifying free and total sialic acid in urine using an LC-MS/MS method with this compound as the internal standard. nih.govresearchgate.net

Validation Parameters of an LC-MS/MS Method for Sialic Acid Quantification in Urine
ParameterFree Sialic Acid (FSA)Total Sialic Acid (TSA)
Linearity (r²)>0.999
Linearity Range (µmol/L)Up to 7800
Limit of Detection (LOD) (µmol/L)0.31.7
Limit of Quantification (LOQ) (µmol/L)1.05.0
Intra-assay Precision (%CV)4.6%6.5%
Inter-assay Precision (%CV)6.6%3.6%

Another study reported a method with a limit of quantification of 1.40 µM and a linear range up to 1000 µM. nih.gov The within-assay precision ranged from 3.22% to 5.95%, and the between-assay precision was between 5.15% and 7.65%. nih.gov

The coupling of ultra-high performance liquid chromatography (UPLC) with isotope dilution mass spectrometry (IDMS) has led to significant advancements in the quantification of sialic acids. UPLC systems utilize columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC.

A UPLC-MS/MS method using this compound as an internal standard has been developed for the accurate quantification of free sialic acid in human plasma. nih.gov This method involves a robust derivatization step and achieves a lower limit of quantification (LLOQ) of 20 ng/mL with a total run time of 4.2 minutes, making it a highly sensitive and rapid assay for biomatrices. nih.gov The use of the isotope-labeled standard ensures the accuracy of the measurement by compensating for any variability during the analytical process. nih.gov

Chromatographic Separation Coupled with Isotopic Detection

The combination of chromatographic separation with isotopic detection provides a powerful tool for the analysis of sialic acids and their derivatives. This compound plays a crucial role as an internal standard in these methods, enabling accurate identification and quantification.

N-acetylneuraminic acid can exist in equilibrium with its intramolecular lactone forms, such as the 1,7-lactone and its more stable rearranged product, the γ-lactone. nih.gov The accurate detection and quantification of these forms are important as they may have distinct biological activities. A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been developed for the simultaneous separation and detection of underivatized N-acetylneuraminic acid, its 1,7-lactone, and γ-lactone forms. nih.gov

This method utilizes a C8 reversed-phase column and employs this compound as an internal standard to ensure accurate quantification. nih.gov The availability of the 13C-labeled internal standard allowed for the optimization of chromatographic conditions to achieve high resolution and short elution times for the three analytes. nih.gov Stability studies of the lactone forms in different solvents were also performed using this method, highlighting the importance of controlled analytical conditions. nih.gov

The analysis of sialic acid derivatives in complex biological matrices such as plasma presents significant analytical challenges due to the presence of numerous interfering substances. The use of this compound as an internal standard in conjunction with LC-MS techniques is critical for overcoming these challenges. nih.govnih.gov

In a study investigating the presence of the 1,7-lactone of Neu5Ac in human plasma, samples were spiked with the lactone and the 13C3-labeled internal standard. nih.gov Despite the application of a purification protocol, no traces of the 1,7-lactone or its γ-lactone form were detected, suggesting their instability in this biological fluid. nih.gov However, a significant increase in Neu5Ac levels was observed, indicating the conversion of the lactone to the parent sialic acid. nih.gov This demonstrates the utility of the isotopically labeled standard in tracking the fate of sialic acid derivatives in complex biological environments.

Investigation of Sialic Acid Metabolism and Glycan Turnover Through Isotopic Tracing

Tracing N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid in In Vitro and Ex Vivo Biological Systems

In vitro (cell culture) and ex vivo (tissue) models provide controlled environments to study the intricate processes of sialic acid metabolism. Introducing ¹³C-labeled Neu5Ac into these systems allows for detailed observation of how cells and tissues utilize exogenous sialic acid.

The uptake of extracellular sialic acid and its subsequent incorporation into glycoconjugates—glycoproteins and glycolipids—is a key aspect of the sialic acid salvage pathway. nih.gov By supplying N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid to cells in culture, researchers can quantify the rate of uptake and the efficiency of its incorporation onto newly synthesized glycans.

One established method involves culturing cells, such as human embryonic kidney (HEK293) cells, and introducing the ¹³C-labeled Neu5Ac. lsu.edu The labeled sialic acid is first activated to CMP-N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid in the nucleus. nih.govnih.gov This activated sugar is then transported into the Golgi apparatus, where sialyltransferases attach it to the termini of glycan chains on proteins and lipids. nih.govnih.gov

Advanced analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are used to detect the ¹³C label. nih.gov For instance, 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can identify the specific signals from the ¹³C-labeled carbons in the Neu5Ac residue after it has been attached to a glycoprotein. nih.gov This provides direct evidence of incorporation and can even reveal information about the structure and environment of the glycan. nih.govpsu.edu

Table 1: Hypothetical Data on the Incorporation of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid into Glycoproteins in a Cell Culture Model. This interactive table illustrates the time-dependent increase in the percentage of ¹³C-labeled sialic acid found on total cellular glycoproteins after introducing the tracer.

Time Point (Hours)% of Total Sialic Acid that is ¹³C-Labeled
00%
415%
832%
1248%
2475%

Once taken up by the cell, N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid can meet several fates. Besides incorporation into glycoconjugates, it can be catabolized. The primary catabolic enzyme is N-acetylneuraminate lyase (also known as sialic acid aldolase), which breaks down Neu5Ac into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govnih.gov

By tracing the ¹³C₃-label, researchers can follow the path of the carbon backbone. If the labeled Neu5Ac is cleaved by the lyase, the ¹³C atoms will be found in the resulting ManNAc and pyruvate molecules. nih.gov This allows for the study of the balance between the salvage pathway (re-incorporation) and catabolism. In certain metabolic disorders, such as infantile sialic acid storage disease (ISSD), there is an impaired degradation and reutilization of sialic acid. nih.gov Studies using labeled NANA in cultured fibroblasts from ISSD patients have shown that while incorporation into glycoconjugates proceeds normally, the free sialic acid accumulates within lysosomes, indicating a defect in its transport or degradation. nih.gov

In tissue models, such as brain slices or organoids, the labeled sialic acid can be used to investigate tissue-specific differences in sialic acid handling. Given the high abundance of sialic acids in the brain, tracing their metabolism is crucial for understanding neurodevelopment and neurological diseases. nih.govfrontiersin.org

The gut microbiota plays a significant role in metabolizing nutrients that reach the large intestine, including sialic acids from host-secreted mucins and diet. nih.govmdpi.comnih.gov RNA-based stable isotope probing (RNA-SIP) is a powerful technique used to identify which specific microbes actively consume a labeled substrate. nih.gov

In studies using ¹³C-labeled sialic acid in in vitro cultures of piglet cecal microbiota, researchers identified the bacteria that incorporated the ¹³C into their RNA. nih.govmdpi.com The results showed that while a wide range of bacteria could assimilate the labeled sialic acid, species belonging to the genus Prevotella were the most prolific consumers. nih.govmdpi.com The addition of sialic acid to the cultures also caused significant shifts in the microbial community, with an increase in Prevotella and Lactobacillus and a decrease in genera like Escherichia/Shigella and Ruminococcus. nih.gov This demonstrates that sialic acid is a valuable nutrient that can shape the composition and activity of the gut microbiome. nih.govnih.gov

Table 2: Relative Abundance of Bacterial Genera Actively Consuming ¹³C-Sialic Acid in an Ex Vivo Intestinal Culture. This table, based on RNA-SIP study findings, shows the distribution of active sialic acid consumers within a complex microbial community. nih.gov

Bacterial GenusRelative Share of Labeled RNA (%)
Prevotella45%
Bacteroides20%
Lactobacillus15%
Clostridium10%
Other10%

Analysis of Sialic Acid Salvage and De Novo Biosynthesis Pathways Using Labeled Tracers

Vertebrate cells have two main pathways for obtaining activated sialic acid (CMP-Neu5Ac): the de novo biosynthesis pathway and the salvage pathway. nih.govfrontiersin.org

De Novo Pathway: This pathway synthesizes Neu5Ac from simpler precursors. It begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted in several steps to Neu5Ac. frontiersin.org

Salvage Pathway: This pathway recycles free sialic acid obtained from the breakdown of glycoconjugates within the cell's lysosomes or from extracellular sources. nih.govhmdb.ca

Using N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid as a tracer specifically tracks the salvage pathway. The labeled sialic acid is taken up, phosphorylated, converted to CMP-Neu5Ac, and incorporated into glycans. nih.gov

To study the de novo pathway, a different labeled precursor, such as U-¹³C₆-glucose, is used. nih.gov The ¹³C atoms from glucose are incorporated into the hexosamine backbone of UDP-GlcNAc and subsequently into the newly synthesized Neu5Ac. nih.govnih.gov By comparing the isotopic enrichment in sialic acids from cells fed either ¹³C-Neu5Ac or ¹³C-glucose, researchers can determine the relative contributions of the salvage and de novo pathways to the total cellular sialic acid pool. This approach is critical for understanding how cells regulate these two pathways under different physiological conditions or in disease states. nih.govnih.gov

Quantitative Metabolic Flux Analysis of Sialic Acid Pathways

Metabolic flux analysis is a powerful technique that uses isotopic tracing data to calculate the rates (fluxes) of metabolic reactions within a network. nih.gov By measuring the rate of incorporation of ¹³C from N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid into the cellular sialoglycoconjugate pool over time, it is possible to quantify the turnover of sialic acids on the cell surface.

This approach is analogous to the dynamic-SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method used in proteomics to measure protein turnover. nih.govresearchgate.net In a typical experiment, cells are cultured to a steady state and then the medium is switched to one containing the ¹³C₃-Neu5Ac tracer. Samples are collected at multiple time points, and the ratio of labeled ("heavy") to unlabeled ("light") sialic acid is measured by mass spectrometry. sigmaaldrich.com

The rate at which the "heavy" sialic acid replaces the "light" version reflects the combined rates of sialic acid incorporation and the degradation or shedding of existing sialoglycans. Mathematical models can then be applied to these data to calculate specific flux rates, such as the rate of sialic acid salvage and the half-life of cell-surface sialoglycans. nih.govresearchgate.net This quantitative data provides deep insights into the dynamics of glycan biosynthesis and degradation, which can be altered in various diseases, including cancer. nih.govbiorxiv.org

Enzymological and Mechanistic Studies Utilizing N Acetyl D 1,2,3 13c3 Neuraminic Acid

Characterization of Sialyltransferase Activity and Substrate Specificity

Sialyltransferases are a family of glycosyltransferases that catalyze the transfer of sialic acid from a donor substrate, typically cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of carbohydrate chains on glycoproteins and glycolipids. nih.gov The use of N-Acetyl-D-[1,2,3-13C3]neuraminic acid, after its enzymatic conversion to the corresponding 13C-labeled CMP-Neu5Ac, facilitates in-depth studies of these enzymes. nih.govlsu.edu

The specific linkage by which sialic acid is attached to the underlying glycan structure—most commonly α-2,3 or α-2,6 to a galactose residue—is critical for biological recognition processes, such as those involving viral entry and immune cell signaling. nih.govnih.gov this compound is instrumental in elucidating the specificity of different sialyltransferases.

In a typical experimental approach, a glycoprotein substrate is first treated with a neuraminidase to remove any existing, unlabeled sialic acids. lsu.edunih.gov Subsequently, a specific sialyltransferase, such as α-2,6-sialyltransferase (ST6Gal-I), is used to transfer the 13C-labeled sialic acid from the synthetically prepared 13C-CMP-Neu5Ac onto the terminal galactose residues of the glycoprotein. nih.govnih.gov

The incorporation of the 13C label at positions C1, C2, and C3 allows for direct observation of the newly formed sialylated product using 1H-13C correlation NMR experiments. nih.gov The chemical shifts of the 13C nuclei are highly sensitive to their local chemical environment, enabling researchers to confirm the formation of the specific α-2,6-glycosidic linkage and to study the conformation of the terminal sialic acid residue on the glycoprotein. nih.gov Similar methodologies can be applied to study α-2,3-sialyltransferases, allowing for a comparative analysis of linkage-specific sialylation.

Table 1: Application of 13C-Labeled Neu5Ac in Sialyltransferase Linkage Studies
Enzyme Studied13C-Labeled SubstrateAcceptor MoleculePrimary Analytical TechniqueKey Finding
α-2,6-Sialyltransferase (ST6Gal-I)CMP-[1,2,3-13C3]Neu5AcAsialo-glycoprotein (e.g., desialylated ST6Gal-I)NMR Spectroscopy (e.g., 1H-13C HSQC)Confirmation of α-2,6 linkage formation and observation of chemical shift dispersion for different glycan adducts. nih.govnih.gov
α-2,3-SialyltransferaseCMP-[1,2,3-13C3]Neu5AcGlycoprotein/Oligosaccharide with terminal GalactoseNMR Spectroscopy, Mass SpectrometryDetermination of enzyme specificity for α-2,3 linkage formation and characterization of product structure.

The ability to directly monitor the formation of the sialylated product using NMR or mass spectrometry makes this compound an excellent tool for kinetic studies. By quantifying the appearance of the 13C-labeled product over time, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for both the donor (CMP-Neu5Ac) and acceptor substrates. These analyses provide quantitative insights into the efficiency and substrate preference of different sialyltransferases, contributing to a deeper understanding of their biological roles.

Probing Neuraminidase (Sialidase) Functionality and Enzyme Mechanisms

Neuraminidases, also known as sialidases, are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates. wikipedia.orgwikipedia.org They are crucial for various biological processes, including the release of influenza virus progeny from infected cells. nih.govnih.gov The 13C-labeling at the C1 (carboxyl), C2 (anomeric carbon), and C3 positions of neuraminic acid is strategically placed to probe the mechanism of glycosidic bond hydrolysis.

The catalytic mechanism of neuraminidase involves the distortion of the sialic acid ring, leading to the formation of a transient oxocarbocation intermediate. wikipedia.org When a glycoconjugate terminally sialylated with this compound is used as a substrate, NMR spectroscopy can be employed to monitor the entire catalytic process.

Upon binding to the neuraminidase active site, changes in the chemical shifts of the 13C-labeled carbons can reveal details about substrate recognition and conformational changes. researchgate.net During the hydrolysis of the α-ketosidic bond, the electronic environment of the anomeric C2 carbon changes dramatically. Tracking the 13C signal from this position provides direct evidence of bond cleavage and the formation of the reaction intermediate and products. wikipedia.org The final products, free this compound and the desialylated glycan, can be readily identified and quantified. nih.govlsu.edu

Different neuraminidases exhibit varying specificities for the type of sialic acid linkage (e.g., α-2,3, α-2,6, or α-2,8) and for modifications on the sialic acid molecule itself. scholaris.cafigshare.comneb.com By preparing a panel of substrates with 13C-labeled sialic acid in different linkages, researchers can precisely quantify the rate of hydrolysis for each, thereby characterizing the enzyme's specificity. For instance, human neuraminidases (NEU1-4) show distinct substrate preferences that can be dissected using such labeled compounds. nih.govchemrxiv.org

Furthermore, this labeled substrate is invaluable for studying inhibitor interactions. Neuraminidase inhibitors, such as oseltamivir and zanamivir, are designed as transition-state analogs that bind tightly to the active site. nih.govnih.gov In competitive binding assays, the displacement of the 13C-labeled substrate (or a derivative) by an inhibitor can be monitored by NMR, allowing for the determination of inhibitor binding affinity (Ki). This approach provides a detailed view of the structure-activity relationship and helps in the design of more potent and specific antiviral drugs. nih.govyoutube.com

Table 2: Mechanistic Insights from 13C-Labeled Neu5Ac in Neuraminidase Studies
Area of StudyExperimental ApproachInformation Gained
Substrate RecognitionMonitoring 13C NMR chemical shift changes of labeled substrate upon binding to the enzyme.Details of active site interactions and substrate conformation distortion. researchgate.net
Hydrolysis MechanismTime-resolved NMR or Mass Spectrometry to track the conversion of substrate to product.Direct observation of glycosidic bond cleavage and characterization of reaction intermediates. wikipedia.org
Enzyme SpecificityComparing hydrolysis rates of various 13C-sialylated glycoconjugates (α-2,3 vs. α-2,6).Quantitative assessment of linkage preference for different neuraminidase isozymes. scholaris.canih.gov
Inhibitor PotencyCompetition assays monitoring the displacement of a 13C-labeled substrate by an inhibitor.Determination of inhibitor binding constants (Ki) and mechanism of action. nih.govyoutube.com

Research on Other Sialic Acid Modifying Enzymes (e.g., aldolases, epimerases)

The metabolism of sialic acid involves several other key enzymes, including N-acetylneuraminate lyase (also known as sialic acid aldolase) and N-acyl-D-glucosamine 2-epimerase.

N-acetylneuraminate lyase (NAL or NanA) catalyzes the reversible cleavage of Neu5Ac into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.govgenome.jp This reaction is a classic carbon-carbon bond cleavage/formation. Using this compound as a substrate for the reverse reaction (degradation) is mechanistically insightful. The cleavage occurs between C3 and C4, yielding pyruvate (derived from C1, C2, and C3) and ManNAc. The use of the 13C-labeled substrate allows researchers to follow the fate of these specific carbon atoms. The pyruvate formed would be triply 13C-labeled, which can be easily detected and quantified by NMR or mass spectrometry, providing a direct assay for the enzyme's catalytic activity and allowing for detailed kinetic and mechanistic studies of the C-C bond cleavage process. nih.gov

N-acetyl-D-glucosamine 2-epimerase (AGE) catalyzes the interconversion of N-acetyl-D-glucosamine (GlcNAc) and ManNAc, which is the precursor for Neu5Ac synthesis. frontiersin.orgresearchgate.net While this compound is not a direct substrate for AGE, its use in coupled enzyme assays is significant. In biosynthetic pathways engineered for the production of sialic acid, where AGE and NAL are used together, the 13C-labeled product can serve as an internal standard for quantifying the efficiency of the entire enzymatic cascade. nih.gov

Mechanistic Insights into Enzymatic Transformation of Sialic Acid Precursors

The stable isotope-labeled compound, N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid, is a valuable tool for detailed investigations into the enzymatic and mechanistic pathways involving sialic acids. The strategic placement of ¹³C isotopes at the first three carbon positions of the neuraminic acid backbone allows researchers to trace the metabolic fate of these atoms, offering profound insights into the dynamics of sialic acid formation and subsequent transformations.

A significant application of this labeled molecule is in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which has been employed to elucidate the various forms of N-acetylneuraminic acid (Neu5Ac) that exist in aqueous solutions. A pivotal study successfully detected and quantified the acyclic keto, keto hydrate (B1144303), and enol forms of Neu5Ac at different pH levels by using N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid. nih.gov This research provided direct evidence for these transient states, which are critical intermediates in both enzymatic and non-enzymatic reactions of sialic acids. nih.gov

The biosynthesis of Neu5Ac is a multi-step enzymatic process. It begins with the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc), a reaction catalyzed by N-acetylglucosamine-2-epimerase (AGE). Subsequently, N-acetylneuraminic acid aldolase (B8822740) (NAL) catalyzes an aldol (B89426) condensation reaction between ManNAc and pyruvate to form Neu5Ac. frontiersin.org The use of isotopically labeled precursors in these studies allows for the precise tracking of the labeled carbon atoms into the final Neu5Ac molecule, thereby confirming the mechanistic details of the enzymatic cascade.

The investigation into the solution dynamics of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid revealed the relative abundance of its acyclic forms at a pH of 2. The enol form was found to be approximately 0.5%, the keto form at about 0.7%, and the keto hydrate at roughly 1.9%. nih.gov The presence of the enol form was confirmed through the observation of characteristic signals for the labeled C2 and C3 carbons at approximately 143 ppm and 120 ppm, respectively, in the ¹³C NMR spectra. nih.gov Notably, the enol form was not detected at a pH above 6.0. nih.gov These findings are crucial for understanding the mechanisms of enzymes that process sialic acid, such as sialidases, as the acyclic keto form is a presumed intermediate in their catalytic cycle.

Abundance of Acyclic Forms of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid at pH 2

FormApproximate Abundance (%)
Enol0.5
Keto0.7
Keto Hydrate1.9

Further mechanistic details were uncovered through solvent deuterium (B1214612) exchange studies. These experiments demonstrated a rapid and stereoselective incorporation of deuterium at the H3 axial position of the pyranose ring at a p²H of 8.0, with a slower exchange rate observed at the H3 equatorial position. nih.gov This selectivity is explained by the transient formation of the acyclic keto form, which is thought to adopt a pseudo-cyclic conformation in solution. This conformational preference is a key factor in understanding the substrate requirements for enzymatic recognition and processing. nih.gov

Future Directions and Emerging Research Areas

Integration of N-Acetyl-D-[1,2,3-13C3]neuraminic Acid with Multi-Omics Approaches

The integration of data from genomics, proteomics, glycomics, and metabolomics—collectively known as multi-omics—offers a holistic view of cellular processes. This compound is an ideal probe for linking these different biological layers. By introducing the labeled sialic acid into cellular systems, researchers can trace its path from metabolic precursor to its final incorporation into glycoproteins, providing a dynamic view of the sialylation process.

This approach enables the connection of genetic variations in glycosyltransferases to specific changes in the glycoproteome. For instance, cells can be cultured with the isotopic label, followed by parallel analysis of the proteome and glycome. Advanced mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy can then distinguish between pre-existing and newly synthesized sialoglycoproteins, offering insights into the regulation of glycosylation pathways under various conditions. nih.gov Solution NMR spectroscopy, in particular, can be used to detect and characterize isotopically labeled sialic acids with high sensitivity, even in living cells and unpurified mixtures. nih.gov This allows for the direct observation of how cellular systems respond to stimuli, disease states, or therapeutic interventions by altering their surface glycan structures.

A key advantage is the ability to perform pulse-chase experiments, where the labeled compound is introduced for a specific period. This allows for the measurement of synthesis and turnover rates of specific sialoglycans and sialoglycoproteins, adding a temporal dimension to multi-omics datasets.

Development of Advanced Isotopic Labeling Strategies for Complex Glycans

While this compound is a powerful tool, future research will focus on developing more complex and targeted isotopic labeling strategies. The synthesis of sialic acid precursors with different isotopic labels (e.g., 13C, 15N, 2H) in various positions will allow for more detailed structural and metabolic studies.

One emerging area is the combination of different stable isotopes to label multiple monosaccharide precursors simultaneously (e.g., sialic acid, fucose, and galactose). This "multiplexed" labeling approach, when coupled with high-resolution mass spectrometry, can deconstruct the assembly of complex glycan structures on glycoproteins. It allows researchers to trace the contribution of different biosynthetic pathways to the final glycan structure.

Furthermore, research is moving towards site-specific enzymatic incorporation of labeled sialic acids onto purified proteins or cell surfaces. nih.gov This chemoenzymatic approach provides exquisitely precise control over the location of the isotopic label, enabling detailed NMR studies of specific glycan-protein interactions or the orientation of glycans on the cell surface. nih.gov These advanced strategies are crucial for moving beyond simply identifying glycans to understanding their dynamic behavior and function in a biological context.

Expanding Applications in Glycomics, Glycoproteomics, and Metabolomics Research

The application of this compound is set to expand significantly across several key research fields, driven by advancements in analytical instrumentation.

In Glycomics , this labeled compound serves as an ideal internal standard for quantitative mass spectrometry, improving the accuracy and reproducibility of glycan profiling in clinical and research samples. Its use in metabolic glycan labeling allows for the specific enrichment and identification of newly synthesized sialoglycans, which is particularly valuable for discovering biomarkers for diseases characterized by altered glycosylation, such as cancer. researchgate.net

In Glycoproteomics , feeding cells this compound enables the identification and quantification of site-specific sialylation dynamics. By analyzing the isotopic enrichment on glycopeptides, researchers can determine how the sialylation of specific sites on a protein changes in response to cellular signaling or disease progression. This provides a deeper understanding of how glycosylation regulates protein function. The use of the 13C1,2,3-labeled compound has been successfully applied to modify purified glycoproteins, such as Immunoglobulin G (IgG) Fc fragments, for detailed structural analysis by NMR. nih.gov

In Metabolomics , the compound is used to trace the flux through sialic acid metabolic pathways. By monitoring the appearance of the 13C label in downstream metabolites, scientists can map the intricate network of reactions involved in sialic acid synthesis, degradation, and recycling. Furthermore, high-resolution 13C NMR spectroscopy of solutions containing this compound has been used to detect and quantify the presence of its less abundant acyclic keto and enol forms, providing fundamental insights into its chemical behavior in aqueous environments. nih.gov

The table below summarizes key research applications and findings related to the use of this compound.

Research AreaApplicationKey Findings/Techniques
Metabolomics Analysis of molecular forms in solution13C NMR spectroscopy was used to detect and quantify acyclic keto, keto hydrate (B1144303), and enol forms of the compound in aqueous solution. nih.gov
Glycoproteomics Structural analysis of glycoproteinsThe labeled compound was enzymatically attached to Immunoglobulin G (IgG) Fc fragments to enable characterization by solution NMR. nih.gov
In-vivo NMR Detection in complex biological systemsSpecialized NMR pulse sequences allow for sensitive detection of the labeled sialic acid on living cells and in unpurified mixtures. nih.gov
Quantitative Glycomics Isotopic labeling for quantificationIsotopic labeling strategies significantly improve the multiplexing capacity and throughput for quantifying complex glycans like sialylated structures. researchgate.net

Q & A

Q. How is N-Acetyl-D-[1,2,3-13C3]neuraminic Acid synthesized for isotopic labeling in metabolic studies?

Methodological Answer: The compound is typically synthesized via enzymatic coupling of isotopically labeled precursors. For example, N-acetyl-D-glucosamine (GlcNAc) labeled at C1, C2, and C3 with 13C is enzymatically converted using N-acetylglucosamine 2-epimerase and neuraminic acid lyase. This approach ensures site-specific isotopic enrichment while preserving stereochemical integrity. Critical steps include optimizing reaction pH (6.5–7.5) and temperature (37°C) to maximize yield and minimize unlabeled byproducts .

PrecursorEnzyme SystemYield (Typical)Isotopic Purity
[1,2,3-13C3]-GlcNAcEpimerase + Lyase60–75%≥98% 13C
Unlabeled GlcNAcSame system (control)70–80%N/A

Q. What analytical techniques are used to quantify this compound in biological matrices?

Methodological Answer: Ultra-high-performance liquid chromatography coupled with isotope dilution mass spectrometry (UHPLC-IDMS) is the gold standard. The labeled compound serves as an internal standard to correct for matrix effects (e.g., ion suppression). Key parameters:

  • Column: HILIC-based (e.g., Imtakt Unison UK-Amino) for sialic acid retention .
  • Mass transitions: Monitor m/z 312.3→116.1 (labeled) and m/z 309.3→116.1 (unlabeled) for quantification .
  • Calibration: Linear range 0.1–100 µM with R² >0.99 .

Q. How is this isotope used to track sialic acid metabolism in glycoconjugates?

Methodological Answer: The 13C3 label enables tracing via LC-MS/MS or nuclear magnetic resonance (NMR). For glycoprotein studies:

  • Step 1: Incubate cells with labeled Neu5Ac in sialylation media (e.g., RPMI-1640 + 10% dialyzed FBS).
  • Step 2: Digest glycoproteins with neuraminidase, releasing labeled sialic acid.
  • Step 3: Quantify 13C3-Neu5Ac using MRM (multiple reaction monitoring) to assess metabolic incorporation efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in neuraminidase activity assays when using 13C3-labeled sialic acid as a substrate?

Methodological Answer: Contradictions often arise from differential enzyme affinity for labeled vs. unlabeled substrates. To mitigate:

  • Kinetic validation: Compare Kₘ and Vₘₐₓ for both forms. For influenza neuraminidase, labeled substrates show <5% deviation in Kₘ .
  • Internal standardization: Use a dual-label approach (e.g., 13C3-Neu5Ac + D4-lactose) to normalize for enzymatic hydrolysis variability .

Q. What experimental designs address challenges in distinguishing α2,3- vs. α2,6-linked sialic acids using isotopically labeled standards?

Methodological Answer: Combine ion mobility-mass spectrometry (IM-MS) with linkage-specific derivatization:

  • Derivatization: Methyl esterification stabilizes sialic acid for IM-MS analysis.
  • Diagnostic ions: α2,3-linked glycans yield B3 fragments with drift times of 25–27 ms; α2,6-linked analogs show 29–31 ms .
  • Cross-validation: Confirm linkages using α2,3-specific Maackia amurensis lectin binding assays .

Q. How can isotopic purity of 13C3-Neu5Ac be validated to ensure reliability in tracer studies?

Methodological Answer: Employ orthogonal analytical methods:

  • NMR: 13C-NMR detects isotopic enrichment at C1–C3 (peaks at δ 95–110 ppm).
  • High-resolution MS: Calculate 13C incorporation using isotopic peak ratios (e.g., M+3/M+0 ≥99%) .
  • Enzymatic digest: Treat with neuraminidase; pure 13C3-Neu5Ac should yield no unlabeled sialic acid post-hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting results when 13C3-Neu5Ac shows altered binding affinity in sialic acid-binding lectin assays?

Methodological Answer: Discrepancies may stem from isotopic mass effects. Mitigation strategies:

  • Control experiments: Compare binding kinetics (SPR or ITC) between labeled/unlabeled Neu5Ac.
  • Computational modeling: Simulate isotopic mass impact on lectin binding pockets using molecular dynamics (e.g., CHARMM force fields) .

Synthesis Optimization Table

ParameterImpact on Isotopic PurityReference
Enzyme immobilizationReduces side reactions (+15% yield)
Fed-batch precursor additionMinimizes unlabeled byproducts
pH control (6.5–7.0)Prevents epimerization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.